SAG Analog (cis-isomer)
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Overview
Description
SAG Analog (cis-isomer): It is a potent activator of vascular endothelial growth factor (VEGF) expression in vitro .
Preparation Methods
The synthetic routes and reaction conditions for SAG Analog (cis-isomer) are not explicitly detailed in the available literature. it is known that the compound is synthesized to achieve high purity (>98%) and is available as a white to light yellow solid . Industrial production methods typically involve standard organic synthesis techniques, ensuring the compound’s cell permeability and low toxicity.
Chemical Reactions Analysis
SAG Analog (cis-isomer) primarily functions as an agonist in biological systems. The specific types of chemical reactions it undergoes, such as oxidation, reduction, or substitution, are not extensively documented. its role as an agonist suggests it interacts with specific receptors and pathways rather than undergoing significant chemical transformations .
Scientific Research Applications
SAG Analog (cis-isomer) has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving G protein-coupled receptors.
Biology: Acts as a Sonic hedgehog (Shh) and smoothened (Smo) agonist, making it valuable in developmental biology research.
Medicine: Investigated for its potential in promoting VEGF expression, which is crucial for angiogenesis and wound healing.
Industry: Utilized in the development of new therapeutic agents targeting the Sonic hedgehog pathway
Mechanism of Action
SAG Analog (cis-isomer) exerts its effects by binding to and activating the smoothened (Smo) receptor, a key component of the Sonic hedgehog (Shh) signaling pathway . This activation leads to the upregulation of VEGF expression, promoting angiogenesis. The molecular targets involved include the Smo receptor and downstream signaling molecules within the Shh pathway .
Comparison with Similar Compounds
SAG Analog (cis-isomer) can be compared to other Sonic hedgehog (Shh) and smoothened (Smo) agonists, such as:
SAG Analog (Highly Active): Similar in structure but with higher activity and potency.
Cyclopamine: A Smo antagonist, used to inhibit the Shh pathway.
Purmorphamine: Another Smo agonist, used in similar research contexts.
SAG Analog (cis-isomer) is unique due to its low toxicity and cell permeability, making it a preferred choice for in vitro studies .
Properties
IUPAC Name |
3,4-dichloro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27Cl2N3OS/c1-31-21-8-10-22(11-9-21)33(17-18-4-2-5-20(16-18)19-12-14-32-15-13-19)28(34)27-26(30)25-23(29)6-3-7-24(25)35-27/h2-7,12-16,21-22,31H,8-11,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYJCKCGYTYXFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=C(S4)C=CC=C5Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.